molecular formula C12H24N2O2 B12314011 tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans

tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans

Cat. No.: B12314011
M. Wt: 228.33 g/mol
InChI Key: PLLIFPFHFHXRNX-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 3,4-dimethylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of various heterocyclic compounds.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its role in modulating biological pathways.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • tert-butyl N-{[4,4-dimethylpyrrolidin-3-yl]methyl}carbamate
  • tert-butyl N-{[5,5-dimethylpyrrolidin-3-yl]methyl}carbamate
  • tert-butyl N-{[3-methylpyrrolidin-3-yl]methyl}carbamate

Comparison:

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-,12+/m1/s1

InChI Key

PLLIFPFHFHXRNX-SKDRFNHKSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@]1(C)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.